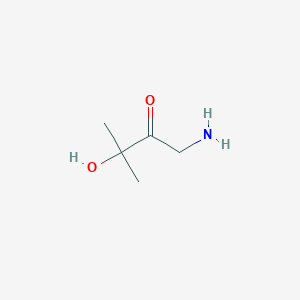
1-Amino-3-hydroxy-3-methylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-hydroxy-3-methylbutan-2-one is an organic compound with the molecular formula C5H11NO2. It is a versatile molecule that finds applications in various fields, including pharmaceuticals, biochemistry, and organic synthesis. The compound is characterized by the presence of an amino group, a hydroxyl group, and a ketone functional group, making it a valuable intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-hydroxy-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxy-3-methylbutan-2-one with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or crystallization techniques. The use of automated systems ensures consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-hydroxy-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-hydroxy-3-methylbutanoic acid.
Reduction: Formation of 1-amino-3-hydroxy-3-methylbutanol.
Substitution: Formation of various amides and other derivatives depending on the substituents used.
Scientific Research Applications
1-Amino-3-hydroxy-3-methylbutan-2-one is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-amino-3-hydroxy-3-methylbutan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of biologically active molecules. The presence of multiple functional groups allows it to engage in diverse chemical reactions, influencing metabolic pathways and cellular functions.
Comparison with Similar Compounds
1-Amino-3-hydroxy-3-methylbutan-2-one can be compared with similar compounds such as:
3-Hydroxy-3-methylbutan-2-one: Lacks the amino group, making it less versatile in certain reactions.
1-Amino-3-hydroxybutan-2-one: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Substituted β-hydroxyamphetamines: These compounds have different functional groups and are used in different contexts, such as pharmaceuticals and stimulants.
The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and applications in various fields.
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
1-amino-3-hydroxy-3-methylbutan-2-one |
InChI |
InChI=1S/C5H11NO2/c1-5(2,8)4(7)3-6/h8H,3,6H2,1-2H3 |
InChI Key |
NNBQMIQARAXLKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



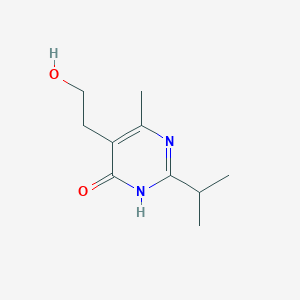
![N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13192546.png)
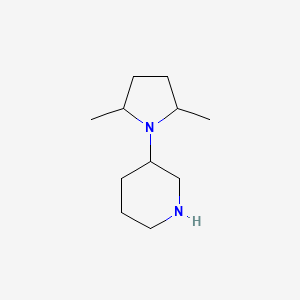
![1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine](/img/structure/B13192554.png)
![[2-(Bromomethyl)butyl]benzene](/img/structure/B13192559.png)
![3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13192571.png)
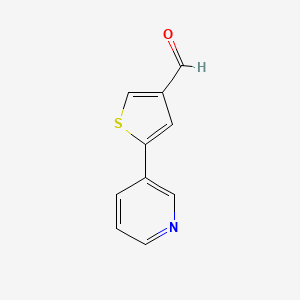
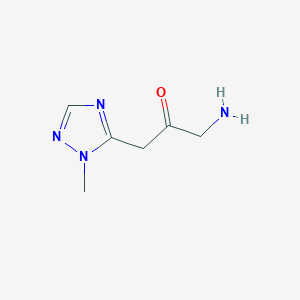
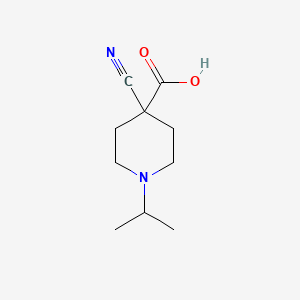
![5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13192592.png)
![1-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13192599.png)


